(2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide

説明

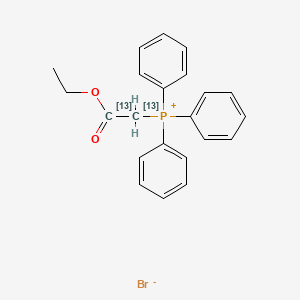

(2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium bromide is a stable isotopically labeled phosphonium salt, where the ethyl group in the ethoxycarbonylmethyl substituent is enriched with two carbon-13 (13C) atoms at positions 1 and 2 . This compound is structurally characterized by:

- A triphenylphosphonium core.

- An ethoxycarbonylmethyl group (CH2C(=O)OEt) with 13C labeling.

- A bromide counterion.

Its primary applications include isotopic tracing in organic synthesis (e.g., Wittig reactions) and metabolic studies where 13C labeling enables precise tracking of reaction pathways . The compound has a melting point of 158°C and a molecular formula of C22H22BrO2P (MW: 429.29 g/mol) .

特性

CAS番号 |

109376-35-4 |

|---|---|

分子式 |

C22H23BrO2P+ |

分子量 |

432.3 g/mol |

IUPAC名 |

(2-ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;hydrobromide |

InChI |

InChI=1S/C22H22O2P.BrH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/i18+1,22+1; |

InChIキー |

VJVZPTPOYCJFNI-WWPGYFPTSA-N |

SMILES |

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

異性体SMILES |

CCO[13C](=O)[13CH2][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

正規SMILES |

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

同義語 |

(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium-13C2 Bromide; (Carbethoxymethyl)triphenylphosphonium-13C2 Bromide; Carboethoxymethyltriphenylphosphonium-13C2 Bromide; Ethoxycarbonylmethyltriphenylphosphonium-13C2 Bromide; NSC 60450-13C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with an ethoxy-oxoethyl compound under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of contamination and side reactions.

化学反応の分析

Types of Reactions

(2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxo derivatives, while reduction reactions may produce various reduced forms of the compound.

科学的研究の応用

Synthetic Applications

-

Reagent in Organic Synthesis :

- The compound serves as a reagent for synthesizing various organic molecules. It can facilitate reactions involving nucleophilic substitution and addition due to the electrophilic nature of the phosphonium group.

- Case Study : In a study involving the synthesis of substituted benzaldehydes, (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium; bromide was used alongside sodium hydroxide in water under reflux conditions. This reaction yielded high purity products after purification by silica gel chromatography .

-

Stable Isotope Labeling :

- The incorporation of stable isotopes (like ) allows for tracing studies in metabolic pathways and chemical reactions.

- Application Example : Researchers have employed this compound to trace carbon metabolism in biological systems, providing insights into metabolic flux and pathways.

Biological Applications

-

Antimicrobial Activity :

- Preliminary studies suggest that phosphonium salts exhibit antimicrobial properties. The compound's efficacy against various pathogens can be explored further.

- Research Insight : Investigations are ongoing to evaluate the potential of (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium; bromide as a lead compound for developing new antimicrobial agents .

-

Cellular Uptake Studies :

- Due to its lipophilicity, this compound may facilitate cellular uptake studies. Its behavior in cellular environments can help understand drug delivery mechanisms.

- Example Study : In vitro studies have shown that phosphonium salts can enhance mitochondrial targeting of drugs, making them candidates for targeted therapies.

Environmental Applications

- Pollutant Tracking :

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Synthetic Chemistry | Reagent for organic synthesis | Synthesis of substituted benzaldehydes |

| Stable Isotope Labeling | Tracing studies in metabolic pathways | Carbon metabolism tracing |

| Biological Activity | Potential antimicrobial properties | Ongoing evaluations for new antimicrobial agents |

| Cellular Studies | Investigating drug delivery mechanisms | Enhanced mitochondrial targeting studies |

| Environmental Science | Tracking pollutants and degradation pathways | Monitoring organic pollutants in environmental systems |

作用機序

The mechanism of action of (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium;bromide involves its interaction with various molecular targets and pathways. The triphenylphosphonium group is known to facilitate the formation of reactive intermediates, which can then participate in further chemical reactions. This property makes the compound useful in a variety of applications, from organic synthesis to biological studies.

類似化合物との比較

Substituent Variations in the Carbonylmethyl Group

The following compounds share a triphenylphosphonium core and a carbonylmethyl substituent but differ in their ester or functional groups:

Key Differences :

- Isotopic Labeling : Only the target compound incorporates 13C, making it uniquely suited for mechanistic studies .

- Ester Group Size : Ethoxy (C2H5O) vs. methoxy (CH3O) substituents influence solubility and reactivity. Methoxy derivatives are typically more polar .

- Functional Groups : The carboxybutyl variant introduces a carboxylic acid, enabling ionic interactions absent in ester-based analogs .

Phosphonium Salts with Non-Carbonyl Substituents

These compounds retain the triphenylphosphonium core but lack the carbonylmethyl group:

| Compound Name | Substituent | Key Properties | Applications |

|---|---|---|---|

| (2-Methoxyethyl)triphenylphosphonium bromide | Methoxyethyl (CH2CH2OMe) | SMILES: COCCP+(C2=CC=CC=C2)C3=CC=CC=C3 | Charge transfer studies, ion-pair catalysis |

| (Bromodifluoromethyl)triphenylphosphonium bromide | Bromodifluoromethyl (CF2Br) | Electrophilic CF2Br group | Fluorination reactions, synthesis of fluorinated alkenes |

Comparison Highlights :

Physical and Spectral Properties

Isotopic Labeling Advantages

The 13C labeling in the target compound allows precise tracking in:

生物活性

(2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium bromide, also known by its CAS number 1530-45-6, is a phosphonium salt with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structure and potential therapeutic applications.

The molecular formula of (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium bromide is C22H22BrO2P, with a molecular weight of 429.29 g/mol. Its structure features a triphenylphosphonium moiety, which is known for its ability to penetrate biological membranes and interact with cellular components. The compound has a high gastrointestinal absorption rate and is classified as a blood-brain barrier permeant, indicating potential central nervous system activity .

The biological activity of this compound is primarily attributed to its phosphonium ion, which can facilitate various biochemical reactions. Phosphonium salts are known to act as intermediates in organic synthesis and can also exhibit cytotoxic properties against certain cancer cell lines. The triphenylphosphonium group enhances the lipophilicity of the compound, allowing it to accumulate in mitochondria—a common target for anticancer agents .

Anticancer Activity

Recent studies have demonstrated the potential of (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium bromide as an anticancer agent. In vitro assays showed that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential, leading to cell death .

Case Study: Mitochondrial Targeting

A notable case study involved the use of this phosphonium salt in targeting mitochondrial dysfunction in cancer cells. Researchers observed that treatment with (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium bromide resulted in significant reduction of cell viability in human cancer cell lines while sparing normal cells. This selectivity is attributed to the preferential accumulation of the compound in mitochondria due to its lipophilic nature .

Pharmacokinetics

The pharmacokinetic profile of (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium bromide indicates high oral bioavailability and rapid distribution in tissues. The compound is metabolized primarily through cytochrome P450 enzymes, particularly CYP2D6, which may influence its efficacy and safety profile .

| Property | Value |

|---|---|

| Molecular Weight | 429.29 g/mol |

| Log P (Octanol-Water Partition Coefficient) | 5.88 |

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | CYP2D6 (Yes), others (No) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-Ethoxy-2-oxo(1,2-13C2)ethyl)-triphenylphosphanium bromide with high isotopic purity?

- Methodology :

- Step 1 : Start with Ethyl Bromoacetate-1,2-13C2 (CAS 61898-49-5), a 13C-labeled precursor, to ensure isotopic integrity. React it with triphenylphosphine (PPh₃) in anhydrous THF or DCM under nitrogen atmosphere .

- Step 2 : Monitor the reaction via 31P NMR to track phosphonium salt formation (δ ~20–25 ppm).

- Step 3 : Purify via recrystallization from ethanol/diethyl ether to remove unreacted PPh₃. Isotopic purity (>99%) can be confirmed by 13C NMR (peaks at ~100–110 ppm for 13C-labeled carbonyl groups) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- 13C/1H NMR : Assign peaks for the ethoxy-oxo group (e.g., 13C-labeled carbonyl at ~170 ppm) and triphenylphosphonium moiety (aromatic protons at ~7.5–7.8 ppm) .

- X-ray crystallography : Use SHELXL for structure refinement. The bromide counterion and 13C labeling can be resolved via high-resolution data (R-factor < 5%) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M-Br]+ ion at m/z 399.2 for C22H22O213C2P+) .

Q. What strategies are recommended for purifying this compound to achieve >99% chemical and isotopic purity?

- Approach :

- Recrystallization : Use ethanol/ether mixtures to isolate the phosphonium salt.

- Column chromatography : Employ silica gel with CH₂Cl₂/MeOH (95:5) as eluent.

- Isotopic validation : Analyze via isotope ratio mass spectrometry (IRMS) to ensure 13C enrichment at the 1,2-positions .

Advanced Research Questions

Q. How does the 13C isotopic labeling influence the compound's reactivity in nucleophilic substitution reactions?

- Mechanistic insights :

- The 13C-labeled carbonyl group alters electron density, potentially affecting nucleophilic attack kinetics . For example, in Stork enamine reactions, isotopic labeling can slow down resonance stabilization, leading to measurable kinetic isotope effects (KIE > 1.0) .

- Isotopic tracing : Use 13C NMR to monitor reaction pathways (e.g., Wittig reactions) and confirm retention of isotopic labels in products .

Q. How can researchers resolve contradictions in crystallographic data obtained for this phosphonium salt?

- Troubleshooting :

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning .

- Disordered counterions : Employ restraints (e.g., DFIX for Br⁻ positions) and validate via residual density maps .

- Data collection : Optimize resolution (<1.0 Å) to resolve isotopic labeling effects .

Q. What methodological challenges arise in tracking isotopic distribution during multi-step syntheses involving this compound?

- Challenges :

- Isotopic dilution : Ensure strict stoichiometry to prevent unlabeled byproducts.

- Analytical limitations : Combine LC-MS and 13C NMR to detect isotopic scrambling. For example, in hydrolysis reactions, track 13C retention in intermediates .

Q. How can computational chemistry predict the electronic effects of the ethoxy-oxo substituent in this phosphonium salt?

- Computational workflow :

- DFT calculations : Use Gaussian or ORCA to model charge distribution. The ethoxy-oxo group withdraws electron density, stabilizing the phosphonium center (Mulliken charges: P⁺ ~+1.2 e) .

- Molecular docking : Study interactions with biological targets (e.g., mitochondrial membranes) to predict cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。